3-(pyridin-3-yloxy)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane
Beschreibung
The compound 3-(pyridin-3-yloxy)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane features an 8-azabicyclo[3.2.1]octane core, a bicyclic scaffold known for conformational rigidity and utility in medicinal chemistry. Key substituents include:
Eigenschaften
IUPAC Name |
(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-(4-pyrrol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-23(17-5-7-18(8-6-17)25-12-1-2-13-25)26-19-9-10-20(26)15-22(14-19)28-21-4-3-11-24-16-21/h1-8,11-13,16,19-20,22H,9-10,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNPSFBADORWRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)N4C=CC=C4)OC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-3-yloxy)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyridin-3-yloxy group: This can be achieved by reacting pyridine-3-ol with an appropriate halide under basic conditions.
Formation of the 1H-pyrrol-1-yl group: This involves the reaction of pyrrole with a suitable electrophile.
Coupling of the benzoyl group:
Formation of the azabicyclo[3.2.1]octane core: This is typically achieved through a cyclization reaction involving the previously formed intermediates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-(pyridin-3-yloxy)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(pyridin-3-yloxy)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(pyridin-3-yloxy)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations and Structural Diversity
The 8-azabicyclo[3.2.1]octane scaffold is highly modular. Key analogs and their substituent effects are summarized below:
Table 1: Structural and Functional Comparison of 8-Azabicyclo[3.2.1]octane Derivatives
Key Observations:
- Trifluoromethylphenoxy groups (Compound 43) add hydrophobicity and electron-withdrawing effects .
- 8-Position Diversity: Benzoyl (target compound) and sulfonyl (BK10889, Compound 43) groups influence electronic properties and binding kinetics. Benzhydryl substituents (NOP agonists) are critical for receptor engagement .
Pharmacological and Physicochemical Properties
- NK1 Antagonists: Derivatives like 8-azabicyclo[3.2.1]octane benzylamines () exhibit sub-nanomolar affinity for NK1 receptors, with acidic C6 substituents improving selectivity over hERG channels .
- NOP Agonists: Benzhydryl-substituted analogs () show potent agonist activity, highlighting the scaffold’s versatility in targeting GPCRs .
- Physicochemical Data: BK10889: Molecular weight 414.52; SMILES notation confirms stereochemistry and substitution pattern . 8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane (): Predicted boiling point 569.4±60.0°C; density 1.77±0.1 g/cm³ .
Biologische Aktivität
The compound 3-(pyridin-3-yloxy)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane is part of a class of bicyclic compounds that have garnered attention in medicinal chemistry due to their potential biological activities, particularly as receptor modulators. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclo[3.2.1]octane core with a pyridine and a pyrrole substituent, which are known to influence its interaction with various biological targets. The structural formula can be represented as follows:
1. Receptor Interaction
Research indicates that compounds with similar structures exhibit significant activity at the kappa-opioid receptor (KOR) . For instance, modifications to the azabicyclo framework have been shown to enhance selectivity and potency against KOR, with some analogs demonstrating IC50 values in the low nanomolar range .
Table 1: Biological Activity of Related Compounds
| Compound Name | Target Receptor | IC50 (nM) | Selectivity |
|---|---|---|---|
| Compound A | KOR | 172 | High |
| Compound B | KOR | 93 | Moderate |
| 3-(pyridin-3-yloxy)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane | KOR | TBD | TBD |
2. Structure-Activity Relationships (SAR)
Further SAR studies have highlighted the importance of the N-substitution on the bicyclic nitrogen and the nature of the substituents on the aromatic rings. For example, introducing different alkyl or aryl groups can significantly alter the binding affinity and selectivity for opioid receptors .
3. In Vivo Studies
In vivo studies using radiolabeled analogs of this compound have demonstrated its potential for imaging applications, particularly in detecting norepinephrine transporter (NET) activity in rat brain tissues . The use of positron emission tomography (PET) with fluorine-18 labeled derivatives has shown promising results in visualizing NET-rich areas, which are implicated in various neurodegenerative diseases.
Case Study 1: Kappa Opioid Receptor Antagonism
A study conducted on a series of azabicyclic compounds revealed that certain modifications led to enhanced antagonistic activity at KOR, suggesting that this compound could be developed for therapeutic applications in pain management or addiction treatment .
Case Study 2: PET Imaging Applications
The development of fluorine-18 labeled derivatives has opened avenues for non-invasive imaging techniques to assess neurotransmitter systems in vivo. This approach allows for better understanding and diagnosis of psychiatric disorders linked to NET dysfunction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
